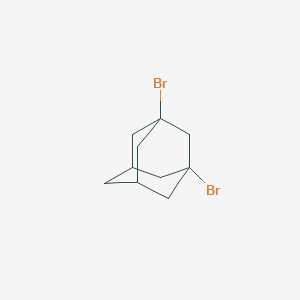
1,3-Dibromoadamantane
Cat. No. B019736
Key on ui cas rn:
876-53-9
M. Wt: 294.03 g/mol
InChI Key: HLWZKLMEOVIWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178631B2
Procedure details


A 500 mL five-neck flask equipped with a thermometer, an agitator, a reflux tube, a nitrogen introduction tube and an exhaust tube to a trap containing 30% aqueous sodium hydroxide was cooled in an ice bath. 6.47 g (0.022 mol) of 1,3-dibromo-adamantane, 200 ml of phenol and 2.6 g (0.01 mol) of aluminum tribromide were added to the flask and agitated at 0° C. for 6 hours. The mixture was heated to react at 60° C. for 4 hours. A reactant was poured into a 2,000 L of acid iced water. After the ice was melted, an organic layer was filtered, washed by pure water and saturated sodium chloride aqueous solution, and added into methanol so as to separate a product. The obtained product was dried under reduced pressure, thus obtaining 3.5 g of the product.




[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].Br[C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6](Br)([CH2:7]3)[CH2:5]1)[CH2:11]2.[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Br-].[Br-].[Br-].[Al+3]>O>[OH:21][C:15]1[CH:20]=[CH:19][C:18]([C:4]23[CH2:13][CH:8]4[CH2:9][CH:10]([CH2:12][C:6]([C:4]5[CH:13]=[CH:8][C:7]([OH:1])=[CH:6][CH:5]=5)([CH2:7]4)[CH2:5]2)[CH2:11]3)=[CH:17][CH:16]=1 |f:0.1,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
6.47 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC12CC3(CC(CC(C1)C3)C2)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].[Br-].[Al+3]
|
Step Three
[Compound]
|
Name
|
acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitated at 0° C. for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 mL five-neck flask equipped with a thermometer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 60° C. for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
an organic layer was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by pure water and saturated sodium chloride aqueous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added into methanol so as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate a product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained product was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C2=CC=C(C=C2)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

